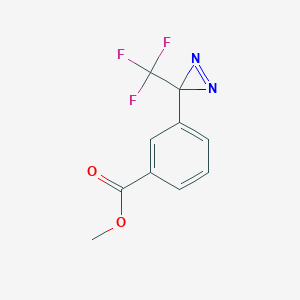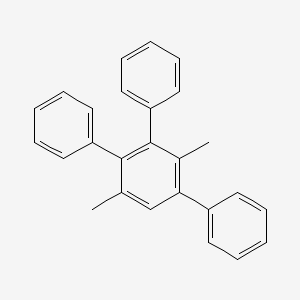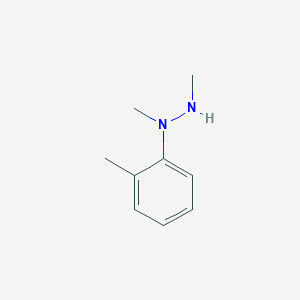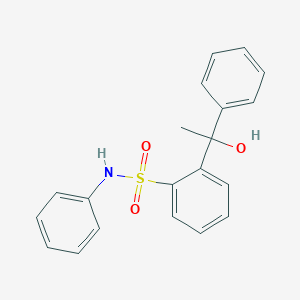![molecular formula C14H15NO3 B14011027 5-[(But-2-yn-1-yloxy)methyl]-3-phenyl-1,3-oxazolidin-2-one CAS No. 42468-56-4](/img/structure/B14011027.png)
5-[(But-2-yn-1-yloxy)methyl]-3-phenyl-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(But-2-yn-1-yloxy)methyl]-3-phenyl-1,3-oxazolidin-2-one is a synthetic organic compound that belongs to the class of oxazolidinones This compound is characterized by its unique structure, which includes an oxazolidinone ring, a phenyl group, and a but-2-yn-1-yloxy substituent
Preparation Methods
The synthesis of 5-[(But-2-yn-1-yloxy)methyl]-3-phenyl-1,3-oxazolidin-2-one typically involves multiple steps. One common synthetic route includes the reaction of a phenyl-substituted oxazolidinone with a but-2-yn-1-yloxy methylating agent under specific conditions. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate to facilitate the methylation process. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
5-[(But-2-yn-1-yloxy)methyl]-3-phenyl-1,3-oxazolidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the but-2-yn-1-yloxy group can be replaced by other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-[(But-2-yn-1-yloxy)methyl]-3-phenyl-1,3-oxazolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of 5-[(But-2-yn-1-yloxy)methyl]-3-phenyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
5-[(But-2-yn-1-yloxy)methyl]-3-phenyl-1,3-oxazolidin-2-one can be compared with other similar compounds, such as:
Methyl 5-(but-2-yn-1-yloxy)picolinate: This compound has a similar but-2-yn-1-yloxy group but differs in its core structure.
N-[(4-(but-2-yn-1-yloxy)phenyl)sulfonyl]-5-methyl-D-tryptophan: This compound contains a but-2-yn-1-yloxy group attached to a different core structure and has different biological activities.
Quinoline-1H-1,2,3-triazole hybrids: These compounds share some structural similarities and are studied for their antimicrobial properties
Properties
CAS No. |
42468-56-4 |
|---|---|
Molecular Formula |
C14H15NO3 |
Molecular Weight |
245.27 g/mol |
IUPAC Name |
5-(but-2-ynoxymethyl)-3-phenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C14H15NO3/c1-2-3-9-17-11-13-10-15(14(16)18-13)12-7-5-4-6-8-12/h4-8,13H,9-11H2,1H3 |
InChI Key |
WADXSJPFEUNTFV-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCOCC1CN(C(=O)O1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-[[3-methyl-5-oxo-1-(pyridine-4-carbonyl)-4H-pyrazol-4-yl]diazenyl]phenyl]sulfonylguanidine](/img/structure/B14010948.png)
![3-Phenyl-2-[2-(phenylmethoxycarbonylamino)pentanoylamino]propanoic acid](/img/structure/B14010957.png)


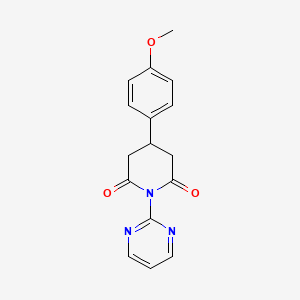
![N-benzyl-3-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N-methylpropanamide;ethanesulfonic acid](/img/structure/B14010982.png)
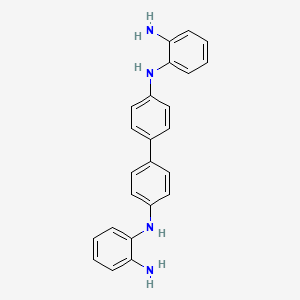
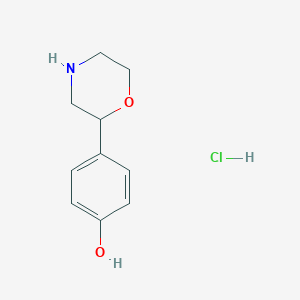
![1-Benzyl-3-[2-(diethoxymethyl)-1,2,4-triazol-3-yl]thiourea](/img/structure/B14011001.png)
